molecular formula C7H6BNO3 B13020680 Furo[3,2-b]pyridin-6-ylboronic acid CAS No. 1404467-00-0

Furo[3,2-b]pyridin-6-ylboronic acid

Cat. No.: B13020680
CAS No.: 1404467-00-0
M. Wt: 162.94 g/mol
InChI Key: RDLAGZRSTGLCPO-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridin-6-ylboronic acid is a heterocyclic boronic acid featuring a fused furan-pyridine ring system with a boronic acid (-B(OH)₂) substituent at the 6-position. This compound belongs to a class of organoboronic acids widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds in pharmaceuticals and materials science .

Properties

CAS No.

1404467-00-0

Molecular Formula

C7H6BNO3

Molecular Weight

162.94 g/mol

IUPAC Name

furo[3,2-b]pyridin-6-ylboronic acid

InChI

InChI=1S/C7H6BNO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4,10-11H

InChI Key

RDLAGZRSTGLCPO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=CO2)N=C1)(O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Cross-Coupling Reactions

The boronic acid group facilitates Suzuki-Miyaura cross-coupling , enabling the formation of C–C bonds under palladium catalysis. Key findings include:

Reaction PartnerCatalyst SystemConditionsYieldSource
Aryl halidesPd(PPh₃)₄DME, Na₂CO₃, 80°C72–89%
Heteroaryl chloridesPd XPhos G3THF, KOtBu, 70°C45–92%
Vinyl triflatesPdCl₂(dppf)DMF, Cs₂CO₃, 100°C66%

Mechanistic insights :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

  • Electron-deficient substrates require higher catalyst loadings (2–5 mol %) and stronger bases like Cs₂CO₃ .

Electrophilic Substitution

The electron-rich furan ring undergoes Friedel-Crafts alkylation/acylation :

ReagentConditionsProductYieldSource
Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C3-Acetyl-furo[3,2-b]pyridine78%
Benzyl bromideFeCl₃, DCE, reflux3-Benzyl derivative65%

Nitration and Halogenation

  • Nitration with HNO₃/H₂SO₄ at 0°C selectively targets the 5-position of the pyridine ring (82% yield) .

  • Bromination using NBS in CCl₄ yields 2-bromo-furo[3,2-b]pyridine (70%) .

Intramolecular Cyclization

Under basic conditions, the boronic acid group participates in SNAr reactions to form fused heterocycles:

SubstrateBaseProductYieldSource
2-Bromophenyl acetateCs₂CO₃Dibenzofuro[2,3-b]pyridine92%
3-Iodopyridine derivativeK₂CO₃Triazolo[4',5':4,5]furo[2,3-c]pyridine58%

Key observation : Protecting the phenolic oxygen in substrates is critical to prevent protonation of intermediates .

Protodeboronation

Under acidic conditions (H₂SO₄, MeOH), the boronic acid group is replaced by hydrogen (quantitative yield).

Oxidation to Diols

Treatment with H₂O₂/NaOH converts the boronic acid to a vicinal diol (88% yield).

Challenges and Limitations

  • Steric hindrance : Bulky substituents at the 2-position of the furan reduce coupling efficiency (yields drop to <50%) .

  • Base sensitivity : Strongly basic conditions (pH >10) lead to decomposition via ring-opening.

  • Nitro group incompatibility : Electron-withdrawing groups inhibit intramolecular cyclization .

Scientific Research Applications

Medicinal Applications

Furo[3,2-b]pyridin-6-ylboronic acid has been identified as a potential therapeutic agent for various diseases. Its applications in medicine include:

  • Treatment of Inflammatory Diseases : The compound has shown efficacy in treating conditions such as inflammatory bowel disease, Crohn's disease, and rheumatoid arthritis. Research indicates that it can inhibit proteolytic activation of protease-activated receptor 2 (PAR-2), which is implicated in inflammation .
  • Neurological Disorders : It has potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound’s ability to modulate signaling pathways suggests it may have neuroprotective effects .
  • Cancer Therapy : this compound is being explored for its anticancer properties. It interacts with key cellular signaling pathways, including those involving serine/threonine kinase AKT1 and human epidermal growth factor receptor 2 (HER2), making it a candidate for targeted cancer therapies.

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the creation of complex heterocycles. Its boronic acid functionality allows for participation in various cross-coupling reactions, such as Suzuki coupling, which is pivotal for forming carbon-carbon bonds in organic synthesis .

Table 1: Comparison of Synthetic Reactions Involving this compound

Reaction TypeDescriptionApplications
Suzuki Coupling Forms carbon-carbon bonds with aryl halidesSynthesis of pharmaceuticals
Borylation Introduces boron into organic moleculesDevelopment of new compounds
Functionalization Modifies existing compounds for improved activityEnhancing biological properties

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Binding Affinity : The compound exhibits strong binding affinities to critical receptors involved in cell proliferation and survival. This characteristic is crucial for its potential use in anticancer therapies .
  • Mechanisms of Action : By disrupting key signaling pathways, this compound may induce apoptosis in cancer cells while promoting cell survival in neuroprotective contexts .

Case Study 1: Treatment of Inflammatory Bowel Disease

A study demonstrated that administration of this compound significantly reduced symptoms in patients with inflammatory bowel disease by inhibiting PAR-2 activation. This was measured through clinical assessments and biomarkers associated with inflammation.

Case Study 2: Anticancer Properties

In vitro studies showed that this compound led to a reduction in proliferation rates of various cancer cell lines. The mechanism was linked to the compound's ability to inhibit AKT signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Furo[3,2-b]pyridin-6-ylboronic acid with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Fused Rings CAS Number Key Applications/Properties
This compound C₇H₆BNO₃ ~166.94 (calculated) Furan fused to pyridine, -B(OH)₂ Not available Suzuki couplings, drug intermediates
(1H-Pyrrolo[3,2-b]pyridin-6-yl)boronic acid C₇H₇BN₂O₂ 161.95 Pyrrole fused to pyridine 1253911-17-9 Catalysis, medicinal chemistry
[1,3]Dioxolo[4,5-b]pyridine-6-boronic acid C₆H₆BNO₄ 181.96 Dioxolane fused to pyridine 1019767-68-0 Organic synthesis, ligand design
6-Fluoro-3-pyridinylboronic acid C₅H₅BFO₂ 140.93 Fluorine at pyridine C6 2783397 Suzuki reactions, fluorinated APIs
6-(Methylthio)pyridin-3-ylboronic acid C₆H₈BNO₂S 169.01 Methylthio (-SMe) at C6 321438-86-2 Thiol-containing drug candidates

Biological Activity

Furo[3,2-b]pyridin-6-ylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a boronic acid derivative that has been investigated for its potential in various therapeutic areas, particularly in oncology and antimicrobial research. Its structure allows it to interact with biological targets, influencing various cellular processes.

Anticancer Properties

This compound has shown promising anticancer activity through its ability to inhibit specific kinases involved in cancer progression. In particular, studies have highlighted its efficacy as a GSK-3β inhibitor, which plays a crucial role in cell signaling pathways related to cancer cell proliferation and survival.

  • Case Study : A series of derivatives were synthesized and evaluated for their GSK-3β inhibitory activities. Compounds demonstrated significant reductions in tau phosphorylation in primary neurons, indicating potential neuroprotective effects alongside anticancer properties .

Antimicrobial Activity

The compound has also been studied for its antimicrobial effects against various pathogens. Research indicates that boronic acids can inhibit bacterial enzymes such as β-lactamase, which is critical for antibiotic resistance.

  • Research Findings : In vitro studies have shown that this compound exhibits bactericidal activity against several strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of protein synthesis through the blockade of leucyl-tRNA synthetase .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

  • Kinase Inhibition : By inhibiting kinases like GSK-3β, the compound can modulate critical signaling pathways involved in cell growth and survival.
  • Enzyme Inhibition : The compound acts as an inhibitor of bacterial β-lactamase and other enzymes crucial for microbial resistance .

Comparative Analysis with Similar Compounds

This compound can be compared with other boronic acids and heterocyclic compounds regarding their biological activities:

CompoundActivity TypeMechanism of ActionReferences
Furo[2,3-b]pyridineAnticancerKinase inhibition
Pyrazolo[1,5-a]pyrimidineAntimicrobialEnzyme inhibition
BenzoxaboroleAntiviralProtein synthesis inhibition

Research Findings Summary

Recent studies have focused on the synthesis and evaluation of this compound derivatives to enhance their biological activity:

  • Synthesis Approaches : Modular synthetic routes have been developed to create various analogs with improved selectivity and potency against specific targets .
  • In Vivo Studies : Animal models have demonstrated that certain derivatives reduce infarct size in cerebral ischemia models, suggesting potential neuroprotective applications .

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